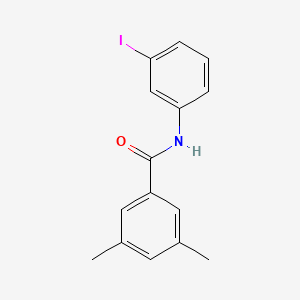

N-(3-iodophenyl)-3,5-dimethylbenzamide

Description

Properties

IUPAC Name |

N-(3-iodophenyl)-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14INO/c1-10-6-11(2)8-12(7-10)15(18)17-14-5-3-4-13(16)9-14/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQQGWLAHUOFSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodophenyl)-3,5-dimethylbenzamide typically involves the reaction of 3-iodoaniline with 3,5-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-iodophenyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiolates or amines, through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include thiolates and amines, with conditions typically involving a base and an organic solvent.

Oxidation Reactions: Reagents like hydrogen peroxide or other oxidizing agents can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.

Coupling Reactions: Biaryl compounds are formed as major products.

Scientific Research Applications

N-(3-iodophenyl)-3,5-dimethylbenzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Radiopharmaceuticals: Due to the presence of iodine, it can be used in the synthesis of radioiodinated compounds for diagnostic imaging and therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-3,5-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in binding interactions, enhancing the compound’s affinity and specificity for its target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 3,5-Dimethylbenzamide Derivatives

Key Observations:

Substituent Impact on Bioactivity: Halogenated Groups: Compounds with bromo (e.g., 4-bromobenzyl in ) or fluoro () substituents exhibit enhanced enzyme inhibition and selectivity compared to non-halogenated analogs. Hydroxycarbamoyl Moieties: This group in , and 13 is critical for HDAC inhibition, suggesting that N-(3-iodophenyl)-3,5-dimethylbenzamide could be modified similarly for therapeutic applications.

Synthetic Yields and Stability: Derivatives with bulky substituents (e.g., benzylamino groups in ) show high synthetic yields (>70%) and thermal stability (melting points >180°C). The iodine atom’s size in this compound may require optimized reaction conditions to maintain yield and purity.

Biological Targets: Thiadiazole and imidazole derivatives () demonstrate activity against oxidative stress pathways and microbial targets.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-(3-iodophenyl)-3,5-dimethylbenzamide to achieve high yield and purity?

- Methodological Answer : Utilize multi-component reactions (MCRs) as a starting framework, as demonstrated for structurally related benzamide derivatives (e.g., peptoid-based HDAC inhibitors) . Optimize reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., HATU or DCC). Post-synthesis purification via column chromatography or recrystallization can enhance purity (>95%, confirmed by HPLC) . Yield improvements (e.g., 68–91% in analogous compounds) may require iterative adjustments to stoichiometry and reaction time .

Q. Which analytical techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- HRMS : Confirm molecular weight and formula (e.g., C₁₅H₁₃INO₂) with high-resolution mass spectrometry (HRMS), ensuring a mass error <5 ppm .

- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.0–8.0 ppm for iodophenyl groups; methyl groups at δ 2.2–2.3 ppm) .

- HPLC : Assess purity (>98%) with reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) .

Q. What in vitro assays are appropriate for preliminary biological activity screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., IC₅₀ determination for HepG2 or MCF-7) .

- Enzyme Inhibition : HDAC or kinase inhibition assays (e.g., fluorescence-based HDAC screening kits) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace iodine with halogens or alkyl groups) to assess electronic/steric effects .

- Biological Testing : Compare analogs in dose-response assays (e.g., IC₅₀ shifts in enzyme inhibition) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like HDACs or CDKs .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., cell passage number, serum concentration) .

- Orthogonal Validation : Confirm activity with complementary assays (e.g., Western blot for target protein downregulation alongside MTT) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability across studies .

Q. How can the mechanism of action be elucidated for this compound?

- Methodological Answer :

- Target Identification : Employ pull-down assays with biotinylated probes or chemical proteomics .

- Pathway Analysis : RNA-seq or phosphoproteomics to map affected signaling pathways (e.g., PI3K/Akt) .

- Crystallography : Co-crystallize with target proteins (e.g., HDACs) to resolve binding interactions .

Q. What methodologies are recommended for preclinical toxicity profiling?

- Methodological Answer :

- In Vitro Toxicity : Assess hepatotoxicity via LDH leakage assays in primary hepatocytes .

- In Vivo Studies : Acute toxicity testing in rodents (OECD Guideline 423), monitoring organ histopathology .

- Genotoxicity : Ames test or comet assay to evaluate DNA damage potential .

Q. How can solubility and bioavailability challenges be addressed for in vivo studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.